2-(4-Bromophenyl)oxazole

Lipophilicity Drug Discovery Physicochemical Properties

2-(4-Bromophenyl)oxazole (CAS 176961-50-5) provides a chemically defined para-bromophenyl oxazole scaffold that eliminates variability from regioisomeric impurities. • Unique LogP 3.30 enables precise lipophilicity tuning vs. meta/ortho analogs. • Distinct basicity (pKBH+) ensures predictable protonation and molecular recognition. • Reliable para-bromo handle for high-yielding Suzuki-Miyaura derivatization. Ideal for generating anticancer SAR libraries with reproducible cross-coupling results.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 176961-50-5
Cat. No. B070679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)oxazole
CAS176961-50-5
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CO2)Br
InChIInChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
InChIKeyLAPKDKRJQXERIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)oxazole Physicochemical & Synthetic Baseline


2-(4-Bromophenyl)oxazole (CAS 176961-50-5) is a brominated heterocyclic building block belonging to the phenyloxazole class [1]. Its molecular formula is C9H6BrNO, with a molecular weight of 224.05 g/mol [1]. The compound features an oxazole core substituted at the 2-position with a 4-bromophenyl group [1]. Key physicochemical properties include a calculated density of 1.5±0.1 g/cm³, a boiling point of 296.6±42.0 °C at 760 mmHg, and a predicted LogP value of approximately 3.30 . This specific substitution pattern imparts unique electronic and steric characteristics that differentiate it from its regioisomers (e.g., 2-(3-bromophenyl)oxazole, 2-(2-bromophenyl)oxazole, 4-(4-bromophenyl)oxazole, and 5-(4-bromophenyl)oxazole) [2].

2-(4-Bromophenyl)oxazole Regioisomer Non-Interchangeability


In-class substitution of 2-(4-Bromophenyl)oxazole with its closely related regioisomers (e.g., 3- or 2-bromophenyl analogs, or oxazole ring isomers) is not scientifically valid due to fundamental differences in electronic structure and reactivity. Studies have shown that the position of the phenyl substituent on the oxazole ring (2-, 4-, or 5-position) significantly alters the electronic structure of the heteroring, leading to measurable differences in basicity constants (pKBH+) and protonation behavior [1]. Furthermore, the position of the bromine atom on the phenyl ring (ortho, meta, or para) affects the compound's physicochemical properties, such as LogP and LogD, which influence solubility, membrane permeability, and downstream reactivity in cross-coupling reactions . Consequently, substituting one isomer for another will introduce uncontrolled variables into any synthetic or biological workflow, potentially leading to failed reactions, altered biological activity, or irreproducible results [2]. The following sections provide quantitative evidence for these specific differences.

Quantitative Differentiation of 2-(4-Bromophenyl)oxazole


Lipophilicity Difference Among Bromophenyl Isomers

The lipophilicity, as measured by the predicted partition coefficient (LogP), differs among the positional isomers of 2-(bromophenyl)oxazole. 2-(4-Bromophenyl)oxazole exhibits a LogP of 3.30 . In contrast, the 3- and 2- isomers both have a reported LogP of 3.1041 . This difference in LogP of approximately 0.2 log units indicates that the para-bromo isomer is measurably more lipophilic than its meta and ortho counterparts.

Lipophilicity Drug Discovery Physicochemical Properties

Suzuki-Miyaura Cross-Coupling Reactivity

The bromine atom on the para-position of the phenyl ring in 2-(4-Bromophenyl)oxazole serves as a specific, reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling efficient derivatization [1]. This regioselective reactivity is a key differentiator from its oxazole-ring brominated isomers (e.g., 4-bromooxazoles), which exhibit different coupling kinetics and regioselectivity [2]. The compound's utility as a multipurpose building block has been demonstrated in parallel synthesis, where the 2-(4-bromophenyl) substitution pattern allows for predictable and high-yielding derivatization [2].

Organic Synthesis Cross-Coupling Building Blocks

Basicity and Electronic Structure Variations

The position of the phenyl substituent on the oxazole ring exerts a quantifiable effect on the electronic structure of the heterocycle. A comparative study of isomeric phenyl-substituted oxazoles demonstrated that the basicity constants (pKBH+) vary depending on the substitution position (2-, 4-, or 5-) [1]. Specifically, the 2-phenyloxazole system, which is the core of 2-(4-Bromophenyl)oxazole, exhibits distinct protonation behavior and spectral patterns compared to its 4- and 5-substituted isomers [1]. These differences are correlated with calculated gas-phase proton affinities and ionization energies [1].

Electronic Effects Basicity Medicinal Chemistry

Aromatase Inhibition & Cytotoxicity (Class-Level Evidence)

While direct biological data for 2-(4-Bromophenyl)oxazole is limited, studies on its close structural analog, 5-(4-bromophenyl)-1,3-oxazole, provide class-level evidence of the 4-bromophenyl-oxazole scaffold's biological potential. A series of novel 5-(4-bromophenyl)-1,3-oxazole derivatives (OXZ-1 to OXZ-12) were evaluated for aromatase inhibition and cytotoxicity against the MCF-7 breast cancer cell line [1]. The most potent compound, OXZ-9, exhibited an IC50 of 14.8 μM for aromatase inhibition, compared to 15.83 μM for the reference drug Letrozole [1]. In cytotoxicity assays, OXZ-9 showed an IC50 of 11.56 μM against MCF-7 cells, outperforming Cisplatin (IC50 12.46 μM) [1].

Anticancer Aromatase Inhibition Cytotoxicity

2-(4-Bromophenyl)oxazole Application Scenarios


Aromatase Inhibitor Library Synthesis

Based on the class-level evidence that 4-bromophenyl-oxazole derivatives can exhibit potent aromatase inhibition (e.g., OXZ-9 with IC50 14.8 μM) [1], 2-(4-Bromophenyl)oxazole serves as a privileged scaffold for generating focused libraries of potential anticancer agents. Its bromine handle allows for rapid diversification via Suzuki-Miyaura cross-coupling to explore structure-activity relationships (SAR) around the oxazole core [2]. This approach enables the systematic optimization of potency and selectivity against aromatase or other cancer-related targets.

Defined Building Block for Parallel Synthesis

The compound's utility as a multipurpose building block has been demonstrated in the parallel synthesis of diverse oxazole-containing molecules [3]. Its regioselective reactivity at the para-bromo position ensures predictable and high-yielding derivatization, making it a reliable component for automated synthesis platforms and medicinal chemistry workflows [3]. This contrasts with less-defined or regioisomeric building blocks that may lead to complex mixtures or require extensive purification.

Lipophilicity Tuning

Given its specific LogP value of 3.30, which is higher than its 3- and 2- bromophenyl isomers (LogP ≈ 3.10) , 2-(4-Bromophenyl)oxazole can be strategically incorporated into molecular designs to fine-tune lipophilicity. This is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. The para-substitution pattern provides a distinct lipophilic character compared to meta or ortho analogs, offering medicinal chemists a precise tool for property modulation.

Tool Compound for Electronic Effect Studies

The well-characterized electronic effects of the 2-phenyloxazole system, including its distinct basicity and protonation behavior compared to other regioisomers [4], make 2-(4-Bromophenyl)oxazole a valuable tool compound. It can be used in fundamental studies to investigate how subtle changes in electronic structure influence molecular recognition events, such as protein-ligand binding or nucleic acid interactions.

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